N-(3-chloro-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-pyridin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c1-13-16(20)8-5-9-17(13)22-19(23)14-6-4-7-15(12-14)24-18-10-2-3-11-21-18/h2-12H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOPSBYNKLLSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-(pyridin-2-yloxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-chloro-2-methylaniline to yield the desired benzamide.
Reaction Conditions: The reactions are generally carried out under anhydrous conditions, with the use of solvents such as dichloromethane or chloroform. The reaction temperatures are typically maintained at room temperature to slightly elevated temperatures (e.g., 40-60°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for reagent addition, and more rigorous control of reaction conditions to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro and pyridin-2-yloxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
N-(3-chloro-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide has been investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it suitable for drug development.
Case Study: Anti-Tubercular Activity
Research has shown that compounds with similar structural motifs exhibit anti-tubercular activity. A study designed novel substituted benzamide derivatives and evaluated their efficacy against Mycobacterium tuberculosis. Some derivatives demonstrated significant activity, suggesting that this compound could similarly be effective against tuberculosis .
| Compound | IC50 (μM) | IC90 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | Anti-tubercular |
| Compound B | 1.80 | 4.00 | Anti-tubercular |
| This compound | TBD | TBD | Potential |
Synthesis of Complex Molecules
This compound serves as a valuable building block in organic synthesis, allowing chemists to create more complex molecules. Its synthesis typically involves reactions under controlled conditions using solvents like dichloromethane or chloroform .
Synthetic Route Example:
- Formation of Benzamide Core : Reaction of 3-(pyridin-2-yloxy)benzoic acid with thionyl chloride.
- Coupling Reaction : The resulting acid chloride is reacted with 3-chloro-2-methylaniline to yield the desired product.
Biological Studies
The biological activity of this compound is under investigation for potential applications in treating various diseases due to its ability to modulate enzyme activities and receptor interactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Urease Inhibition
highlights N-[[3-chloro-2-methylphenyl]carbamothioyl]benzamide derivatives (e.g., 4a–j ), which share the 3-chloro-2-methylphenyl moiety but incorporate a thiourea group instead of the pyridin-2-yloxy-benzamide scaffold. These compounds demonstrated exceptional urease inhibitory activity, with IC${50}$ values ranging from 0.0019 ± 0.0011 µM to 0.0532 ± 0.9951 µM , far surpassing the reference drug thiourea (IC${50}$ = 4.7455 ± 0.0545 µM). Substituents such as nitro (4e , 4f , 4g ) and chloro (4h , 4i , 4j ) groups on the benzamide ring significantly enhanced potency, suggesting that electron-withdrawing groups improve target engagement . By contrast, the pyridin-2-yloxy substitution in the target compound may prioritize interactions with different enzymatic pockets or receptors.
Quinoline-Linked 1,2,4-Oxadiazole Derivatives
describes N-(3-chloro-2-methylphenyl)-3-(5-(((5,7-dichloroquinolin-4-yl)oxy)methyl)-1,2,4-oxadiazol-3-yl)benzamide (13o), which shares the 3-chloro-2-methylphenyl group but replaces the pyridin-2-yloxy moiety with a quinoline-linked oxadiazole. Key comparative data include:
| Compound | Yield (%) | Purity (%) | Melting Point (°C) | Bioactivity (Bacterial Inhibition) | Toxicity (Zebrafish Mortality) |
|---|---|---|---|---|---|
| Target Compound | Not reported | ~95% | Not reported | Not reported | Not tested |
| 13o | 49.8 | 93.20 | 241–244 | Moderate activity (Table 2) | Low toxicity at tested doses |
The pyridin-2-yloxy group in the target compound may offer better aqueous solubility due to its hydrogen-bonding capacity.
Oxadiazole-Containing Analogues
lists structurally related compounds with 1,3,4-oxadiazole substituents:
- 44 : N-(4-(5-Methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)-3-(phenylethynyl)benzamide
- 45 : N-(4-(5-Methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)-3-(pyridin-3-yloxy)benzamide
- 47: 3-(4-Chlorophenoxy)-N-(4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl)benzamide
These analogues differ in the substituents on the benzamide ring (e.g., phenylethynyl, pyridin-3-yloxy, 4-chlorophenoxy) and exhibit distinct physicochemical properties. For example, 45 and the target compound (46) differ only in the position of the pyridinyloxy group (3- vs. 2-position), which alters electronic distribution and steric hindrance. Such variations can influence binding affinity to targets like EZH2 or kinases .
Biological Activity
N-(3-chloro-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide is a synthetic compound belonging to the class of benzamides. Its unique structure, characterized by a chlorinated aromatic ring and a pyridine moiety, suggests potential biological activity that warrants investigation. This article reviews the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzamide core with specific substituents that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of benzamides, including this compound, possess antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit the growth of various bacterial strains, indicating potential as antimicrobial agents .
Anticancer Potential
The compound's structural features suggest it could act as an anticancer agent. Similar benzamide derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, compounds with similar substituents have shown IC50 values in the micromolar range against different cancer types, suggesting that this compound may also exhibit such properties .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several benzamide derivatives, including those structurally similar to this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .
Evaluation of Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited IC50 values between 5 and 15 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating promising anticancer activity .
Data Tables
| Activity | Cell Line/Organism | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| Antimicrobial | E. coli | - | 5 |
| Antimicrobial | S. aureus | - | 8 |
| Anticancer | MCF-7 | 10 | - |
| Anticancer | A549 | 12 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
